2-(4-Chloro-phenoxy)-4-fluoro-benzoic acid methyl ester
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Overview
Description
2-(4-Chloro-phenoxy)-4-fluoro-benzoic acid methyl ester is a chemical compound that belongs to the class of phenoxy herbicides. These compounds are widely used in agriculture to control broad-leaf weeds. The structure of this compound includes a phenoxy group, a chloro substituent, and a fluoro substituent, making it a versatile molecule in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-phenoxy)-4-fluoro-benzoic acid methyl ester typically involves the esterification of the corresponding acid. One common method is the reaction of 2-(4-Chloro-phenoxy)-4-fluoro-benzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-phenoxy)-4-fluoro-benzoic acid methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other functional groups under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium hydroxide in an aqueous medium.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Various oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products
Substitution: Formation of new derivatives with different functional groups.
Hydrolysis: Formation of 2-(4-Chloro-phenoxy)-4-fluoro-benzoic acid.
Oxidation and Reduction: Formation of oxidized or reduced derivatives.
Scientific Research Applications
2-(4-Chloro-phenoxy)-4-fluoro-benzoic acid methyl ester has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its effects on plant growth and development.
Medicine: Investigated for potential therapeutic applications, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-phenoxy)-4-fluoro-benzoic acid methyl ester involves its interaction with specific molecular targets in plants. It mimics the action of natural plant hormones, leading to uncontrolled growth and eventual death of the plant. The compound affects various pathways, including auxin signaling, which is crucial for plant growth regulation .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichlorophenoxyacetic acid (2,4-D)
- Mecoprop
- Dicamba
Uniqueness
2-(4-Chloro-phenoxy)-4-fluoro-benzoic acid methyl ester is unique due to its specific substituents, which provide distinct chemical properties and reactivity. Its combination of chloro and fluoro groups makes it more effective in certain applications compared to other phenoxy herbicides .
Properties
Molecular Formula |
C14H10ClFO3 |
---|---|
Molecular Weight |
280.68 g/mol |
IUPAC Name |
methyl 2-(4-chlorophenoxy)-4-fluorobenzoate |
InChI |
InChI=1S/C14H10ClFO3/c1-18-14(17)12-7-4-10(16)8-13(12)19-11-5-2-9(15)3-6-11/h2-8H,1H3 |
InChI Key |
LPOOFGKTNUOVAL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)F)OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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